(4-Bromophenyl)dithiocarbamic acid (4-Bromophenyl)dithiocarbamic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13707051
InChI: InChI=1S/C7H6BrNS2/c8-5-1-3-6(4-2-5)9-7(10)11/h1-4H,(H2,9,10,11)
SMILES: C1=CC(=CC=C1NC(=S)S)Br
Molecular Formula: C7H6BrNS2
Molecular Weight: 248.2 g/mol

(4-Bromophenyl)dithiocarbamic acid

CAS No.:

Cat. No.: VC13707051

Molecular Formula: C7H6BrNS2

Molecular Weight: 248.2 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromophenyl)dithiocarbamic acid -

Specification

Molecular Formula C7H6BrNS2
Molecular Weight 248.2 g/mol
IUPAC Name (4-bromophenyl)carbamodithioic acid
Standard InChI InChI=1S/C7H6BrNS2/c8-5-1-3-6(4-2-5)9-7(10)11/h1-4H,(H2,9,10,11)
Standard InChI Key HVNAVIXSPCPADJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=S)S)Br
Canonical SMILES C1=CC(=CC=C1NC(=S)S)Br

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Routes

(4-Bromophenyl)dithiocarbamic acid is typically synthesized via the reaction of 4-bromoaniline with carbon disulfide (CS₂) under alkaline conditions. This method, adapted from protocols for analogous dithiocarbamates, involves the formation of a sodium dithiocarbamate intermediate, which is subsequently acidified to yield the free acid . A representative reaction scheme is:

4-BrC6H4NH2+CS2+NaOH4-BrC6H4NHCSSNaH+4-BrC6H4NHCSSH\text{4-BrC}_6\text{H}_4\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{4-BrC}_6\text{H}_4\text{NHCSSNa} \xrightarrow{\text{H}^+} \text{4-BrC}_6\text{H}_4\text{NHCSSH}

The reaction proceeds at room temperature in chloroform or ethanol, with yields ranging from 70% to 85% depending on the base and solvent . Alternative approaches include one-pot multicomponent reactions, though these are less commonly reported for brominated derivatives .

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of (4-bromophenyl)dithiocarbamic acid exhibits characteristic absorption bands at:

  • 1008–1096 cm⁻¹: C=S stretching vibrations .

  • 619–694 cm⁻¹: C–S bond vibrations .

  • 2550–2600 cm⁻¹: S–H stretch (weak, due to hydrogen bonding) .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: The aromatic protons of the 4-bromophenyl group resonate as a doublet at δ 7.45–7.60 ppm (J = 8.5 Hz), while the N–H proton appears as a broad singlet near δ 9.2 ppm .

  • ¹³C NMR: The thiocarbonyl carbon (C=S) is observed at δ 190–192 ppm, and the aromatic carbons adjacent to bromine show deshielding effects at δ 128–132 ppm .

Physicochemical Properties and Stability

Acidity and Dissociation Constants

The compound exhibits weak acidity due to the –SH group, with a reported pKa of 3.1–3.5 in aqueous solutions . In alkaline media, it dissociates to form the dithiocarbamate anion (RNCS2\text{RNCS}_2^-), which undergoes decomposition to release isothiocyanate (RNCS\text{RNCS}) and hydrogen sulfide (H2S\text{H}_2\text{S}):

4-BrC6H4NHCSSH4-BrC6H4NHCSS+H+OH4-BrC6H4NCS+HS\text{4-BrC}_6\text{H}_4\text{NHCSSH} \rightleftharpoons \text{4-BrC}_6\text{H}_4\text{NHCSS}^- + \text{H}^+ \xrightarrow{\text{OH}^-} \text{4-BrC}_6\text{H}_4\text{NCS} + \text{HS}^-

The decomposition follows first-order kinetics, with rate constants (kk) of 2.4 × 10⁻³ s⁻¹ at pH 12 .

Thermal and Solvent Stability

(4-Bromophenyl)dithiocarbamic acid is stable in dry, inert atmospheres but degrades upon prolonged exposure to moisture or light. Thermogravimetric analysis (TGA) reveals decomposition onset at 120°C, with complete breakdown by 200°C. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in hexane and water .

Applications and Reactivity

Coordination Chemistry

The dithiocarbamate moiety acts as a bidentate ligand, forming stable complexes with transition metals such as Cu(II), Ni(II), and Zn(II). These complexes exhibit enhanced antioxidant and antimicrobial activities compared to the free ligand . For example, a copper(II) complex demonstrated IC₅₀ = 92 nM in DPPH radical scavenging assays, outperforming ascorbic acid (IC₅₀ = 150 nM) .

Comparative Data Tables

Table 1: Synthetic Conditions and Yields

Amine ReagentSolventBaseYield (%)Reference
4-BromoanilineChloroformNaOH78
4-BromoanilineEthanolKOH85

Table 2: Kinetic Parameters for Alkaline Decomposition

pHTemperature (°C)kk (s⁻¹)Half-life (min)
12252.4 × 10⁻³48
10251.1 × 10⁻³105

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator